molecular formula C21H30N6OS B12240320 2-(Methylsulfanyl)-4-(oxan-4-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

2-(Methylsulfanyl)-4-(oxan-4-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12240320
M. Wt: 414.6 g/mol
InChI Key: OCLLTRFLFCBGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)-4-(oxan-4-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-(oxan-4-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the piperazine, oxane, and methylsulfanyl groups through various substitution reactions. Common reagents used in these steps include halogenated intermediates, base catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

    Substitution: The piperazine and oxane groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the piperazine or oxane rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-4-(oxan-4-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine can be compared with other pyrimidine derivatives that have similar functional groups.
  • Compounds such as this compound analogs with different substituents on the pyrimidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H30N6OS

Molecular Weight

414.6 g/mol

IUPAC Name

2-methylsulfanyl-4-(oxan-4-yl)-6-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C21H30N6OS/c1-15(2)20-22-7-4-18(24-20)26-8-10-27(11-9-26)19-14-17(23-21(25-19)29-3)16-5-12-28-13-6-16/h4,7,14-16H,5-6,8-13H2,1-3H3

InChI Key

OCLLTRFLFCBGQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC(=NC(=C3)C4CCOCC4)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.